Cisapride - 260779-88-2

Cisapride

Catalog Number: EVT-337013
CAS Number: 260779-88-2
Molecular Formula: C23H31ClFN3O5
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cisapride is a substituted benzamide classified as a gastrointestinal prokinetic agent. [] It is known to stimulate gastrointestinal motility. [] Its primary role in scientific research is to investigate its effects on gastrointestinal motility and its potential use in treating motility disorders in various animal models.

Metoclopramide

Compound Description: Metoclopramide is a gastrointestinal prokinetic agent with antidopaminergic and cholinomimetic properties. It is used to treat nausea, vomiting, and gastroparesis .

Relevance: Metoclopramide is often compared to cisapride as a treatment for gastrointestinal motility disorders . While both drugs stimulate gastric and small intestinal activity, they differ in their mechanisms of action and side effect profiles. Metoclopramide's antidopaminergic activity can lead to extrapyramidal side effects, which are less common with cisapride .

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic also recognized for its prokinetic effects as a motilin agonist .

Relevance: Erythromycin is significant in relation to cisapride due to their potential for drug interaction. Erythromycin inhibits the cytochrome P450 3A4 system, responsible for metabolizing cisapride . Co-administration can lead to elevated cisapride levels and increase the risk of cardiac arrhythmias, a known adverse effect of cisapride .

Domperidone

Compound Description: Domperidone is a peripheral dopamine receptor antagonist with prokinetic properties used to treat nausea, vomiting, and gastroparesis . It is known for minimal central nervous system side effects due to poor blood-brain barrier penetration.

Pimozide

Relevance: Pimozide is relevant due to its metabolism by the same enzyme system as cisapride, cytochrome P450 3A4 . Research suggests that co-administration with cisapride may lead to increased pimozide levels, potentially causing QT interval prolongation . This interaction highlights the importance of considering potential drug interactions when prescribing cisapride.

Mosapride

Relevance: Mosapride is structurally similar to cisapride and acts as a 5-HT4 receptor agonist, enhancing gastrointestinal motility . Clinical trials have investigated the effectiveness of mosapride compared to cisapride and other prokinetics in managing symptoms like upper abdominal flatulence and postprandial fullness .

Acetylcholine

Relevance: Cisapride's prokinetic activity is primarily attributed to its ability to enhance the release of acetylcholine from nerve endings in the myenteric plexus of the gastrointestinal tract . This increased acetylcholine release leads to enhanced gastrointestinal smooth muscle contraction and improved motility.

Substance P

Relevance: Substance P is used as a positive control in studies investigating the contractile effects of cisapride on gastrointestinal smooth muscle . Comparing the contractile responses induced by cisapride to those of substance P helps assess the relative efficacy and mechanism of action of cisapride in promoting gastrointestinal motility.

Source and Classification

Cisapride is classified as a substituted benzamide derivative. It was first synthesized in 1980 and marketed under various brand names, including Propulsid. The compound is derived from the chemical structure that belongs to the class of drugs known as serotonin 5-HT4 receptor agonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of cisapride involves several steps, typically starting from simpler organic compounds. The general synthetic route can be outlined as follows:

  1. Formation of the Benzamide Core: The initial step involves the reaction of a substituted benzoic acid with an amine to form a benzamide.
  2. Alkylation: The benzamide undergoes alkylation with an appropriate alkyl halide to introduce additional substituents that enhance its pharmacological properties.
  3. Cyclization: A cyclization step may be employed to form the final bicyclic structure characteristic of cisapride.
  4. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure cisapride.

This multi-step synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Cisapride has a complex molecular structure characterized by its specific arrangement of atoms. Its chemical formula is C23H29ClN2O3C_{23}H_{29}ClN_2O_3, and it has a molecular weight of 413.94 g/mol. The structural representation includes:

  • A benzamide moiety
  • A piperidine ring
  • A chlorine substituent

The three-dimensional conformation allows for effective interaction with serotonin receptors in the gastrointestinal tract.

Chemical Reactions Analysis

Reactions and Technical Details

Cisapride can participate in various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: In acidic or basic conditions, cisapride can hydrolyze to yield its constituent amine and acid.
  2. Oxidation: The presence of certain functional groups may allow for oxidation reactions, potentially altering its pharmacological profile.
  3. Substitution Reactions: Cisapride can undergo nucleophilic substitution reactions at its aromatic system, which can be exploited for further derivatization.

Understanding these reactions is crucial for developing new derivatives with improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

Cisapride's mechanism of action primarily involves agonistic activity at serotonin 5-HT4 receptors located in the gastrointestinal tract. This activation leads to:

  • Increased release of acetylcholine
  • Enhanced peristalsis
  • Increased gastric emptying time

By stimulating these receptors, cisapride effectively promotes motility in patients suffering from conditions like gastroesophageal reflux disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Sparingly soluble in water; soluble in organic solvents such as ethanol and methanol
  • Melting Point: Approximately 160-165 °C

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Range: Typically stable within a pH range of 4 to 7.

These properties are essential for formulating cisapride into effective dosage forms.

Applications

Scientific Uses

Cisapride has been primarily used in clinical settings for:

  • Treatment of gastroesophageal reflux disease
  • Management of functional dyspepsia
  • Investigational use in other gastrointestinal motility disorders

Despite its therapeutic benefits, cisapride has been withdrawn from many markets due to safety concerns related to cardiac side effects, particularly arrhythmias associated with prolonged QT interval.

Historical Context and Development of Cisapride

Emergence as a Prototype Serotonergic Agent

Discovered in 1980 by Janssen Pharmaceutica, cisapride (chemical name: cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide) emerged from systematic benzamide derivatives research targeting gastrointestinal motility disorders. Unlike dopamine antagonists such as metoclopramide, cisapride pioneered a novel serotonergic mechanism by acting as a selective serotonin 5-HT₄ receptor agonist. This molecular innovation facilitated acetylcholine release from the myenteric plexus without affecting dopamine pathways, establishing cisapride as the first clinically successful prokinetic leveraging serotonin modulation [1] [6].

Cisapride's pharmacological profile redefined gastrointestinal therapeutics during the 1980s–1990s. Its dual receptor affinity (5-HT₄ agonism and 5-HT₃ antagonism) enhanced esophageal peristalsis, lower esophageal sphincter pressure, and accelerated gastric emptying—effects confirmed through in vitro electrophysiology and in vivo motility studies. The racemic mixture formulation (±)-cisapride entered global markets in 1993 under brand names Propulsid (US) and Prepulsid (Europe), rapidly becoming a first-line therapy for reflux disorders due to its perceived safety advantage over existing prokinetics [1] [7].

Table 1: Comparative Pharmacological Profiles of Gastrointestinal Prokinetics

AgentPrimary MechanismDopaminergic EffectsAcetylcholine Modulation
Cisapride5-HT₄ agonist / 5-HT₃ antagonistNoneIndirect release via 5-HT₄
MetoclopramideD₂ antagonist / 5-HT₄ agonistStrong blockadeModerate enhancement
DomperidonePeripheral D₂ antagonistSelective blockadeMinimal

Role in Defining Enteric Neuromodulatory Therapeutics

Cisapride served as the foundational molecule for understanding enteric nervous system (ENS) modulation. Its clinical efficacy in gastroparesis and chronic constipation demonstrated that selective serotonin receptor targeting could normalize dysmotility without centrally-mediated side effects. Research revealed cisapride activated interstitial cells of Cajal—the "pacemakers" of gastrointestinal smooth muscle—through 5-HT₄ receptors on cholinergic neurons, establishing a new paradigm for "neurogastroenterology" [1] [6].

The drug's impact extended beyond clinical practice into drug design. Post-cisapride prokinetics like mosapride and tegaserod incorporated structural refinements to enhance 5-HT₄ specificity while minimizing off-target effects. Cisapride also revealed the critical role of CYP3A4 metabolism in gastrointestinal drug safety, as inhibitory co-medications (e.g., macrolide antibiotics, antifungals) precipitated toxicities by disrupting its elimination pathway—a lesson that reshaped drug interaction screening [2] [7].

Table 2: Key Serotonin Receptor Subtypes in Gastrointestinal Motility

ReceptorLocalizationFunctionCisapride Activity
5-HT₄Myenteric plexus neuronsAcetylcholine releaseFull agonist
5-HT₃Enteric neuronsNociception/synapse modulationAntagonist
5-HT₁ASmooth muscleInhibitoryNegligible

Market Withdrawal: Regulatory Decisions and Ethical Implications

Cisapride's withdrawal represents a pivotal case study in pharmacovigilance evolution. Between 1993–1999, the FDA documented 341 serious cardiac events including QT prolongation, torsades de pointes (TdP), and 80 fatalities linked to cisapride. Regulatory responses evolved incrementally:

  • 1995: Boxed warning added for cardiac risks
  • 1998: "Dear Healthcare Provider" letters emphasized contraindications
  • January 2000: FDA advisory highlighted fatal arrhythmias
  • March 2000: Janssen announced US market withdrawal effective July 2000 [2] [9]

The ethical dimensions crystallized with the 2000 death of 15-year-old Vanessa Young from cisapride-induced cardiac arrest. Her case exposed critical failures: delayed Health Canada warnings (5 months post-FDA alert), inadequate patient information leaflets, and continued off-label pediatric use despite known risks. This tragedy directly inspired Vanessa's Law (2014), empowering Canadian regulators to mandate safety label changes and recall unsafe drugs [4] [8].

Post-withdrawal, cisapride transitioned to restricted-access protocols requiring ECG monitoring, electrolyte testing, and specialist oversight. This model established precedents for risk evaluation and mitigation strategies (REMS) now applied to high-risk therapeutics. The cisapride experience permanently heightened scrutiny of QT-prolonging potential during drug development, leading to ICH E14 guidelines for thorough QT studies [7] [9].

Properties

CAS Number

260779-88-2

Product Name

Cisapride

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate

Molecular Formula

C23H31ClFN3O5

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1

InChI Key

QBYYXIDJOFZORM-LBPAWUGGSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O

Solubility

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.